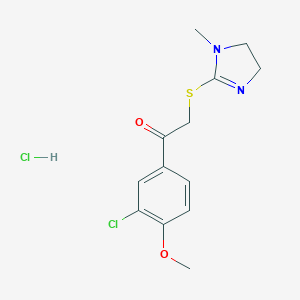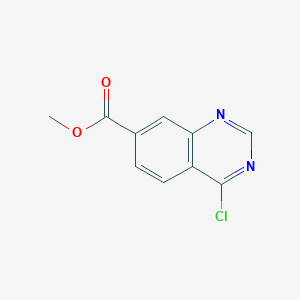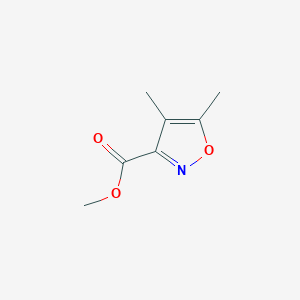
Methyl 4,5-dimethylisoxazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4,5-dimethylisoxazole-3-carboxylate, also known as DIM-C-pPhOCH3, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of isoxazole carboxylates and is synthesized through various methods, including the reaction of 4,5-dimethylisoxazole-3-carboxylic acid with methanol. In
Mecanismo De Acción
The mechanism of action of Methyl 4,5-dimethylisoxazole-3-carboxylate3 is not fully understood. However, it is believed to act through the inhibition of various signaling pathways that are critical for cancer cell survival and proliferation. These pathways include the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the Wnt/β-catenin pathway.
Efectos Bioquímicos Y Fisiológicos
Methyl 4,5-dimethylisoxazole-3-carboxylate3 has been shown to have various biochemical and physiological effects. It has been found to induce G1 cell cycle arrest in cancer cells, which prevents them from dividing and proliferating. Additionally, it has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methyl 4,5-dimethylisoxazole-3-carboxylate3 in lab experiments is its high purity and stability. This allows for accurate and reproducible results. Additionally, it has been shown to have low toxicity, which makes it an attractive candidate for further development as a therapeutic agent. However, one limitation of using Methyl 4,5-dimethylisoxazole-3-carboxylate3 is its relatively low solubility in water, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on Methyl 4,5-dimethylisoxazole-3-carboxylate3. One area of interest is the development of new synthetic methods that can improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 4,5-dimethylisoxazole-3-carboxylate3 and its potential therapeutic applications. Finally, research on the pharmacokinetics and pharmacodynamics of Methyl 4,5-dimethylisoxazole-3-carboxylate3 is needed to determine its efficacy and safety in vivo.
Métodos De Síntesis
The synthesis of Methyl 4,5-dimethylisoxazole-3-carboxylate3 involves the reaction of 4,5-dimethylisoxazole-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the esterification of the carboxylic acid group with methanol, resulting in the formation of Methyl 4,5-dimethylisoxazole-3-carboxylate3. This method is relatively simple and yields high purity products.
Aplicaciones Científicas De Investigación
Methyl 4,5-dimethylisoxazole-3-carboxylate3 has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and ovarian cancer cells. Additionally, it has been found to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
methyl 4,5-dimethyl-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-4-5(2)11-8-6(4)7(9)10-3/h1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQZQQAQWFKBNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4,5-dimethylisoxazole-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


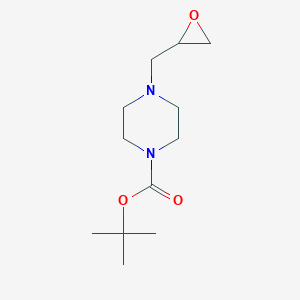
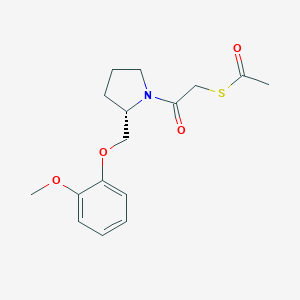
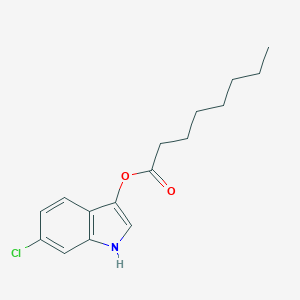

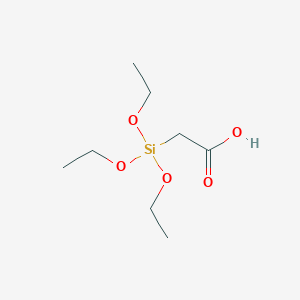
![4-Hydrazino-7-methylthieno[3,2-d]pyrimidine](/img/structure/B62580.png)



